molecular formula C16H19N5O2 B2545548 (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380095-96-3

(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

货号 B2545548
CAS 编号: 2380095-96-3
分子量: 313.361
InChI 键: FOHZGXNALDJGKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.

作用机制

The mechanism of action of (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves its interaction with various enzymes and receptors. For example, it has been shown to inhibit PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone increases the levels of cGMP, leading to vasodilation and improved blood flow. Similarly, its inhibition of adenosine A2A receptor and histamine H3 receptor has been shown to have potential therapeutic effects in Parkinson's disease and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. Its inhibitory effects on PDE5, adenosine A2A receptor, and histamine H3 receptor have been discussed above. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.

实验室实验的优点和局限性

One of the advantages of (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is its ability to selectively inhibit various enzymes and receptors, making it a potential candidate for the treatment of specific diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.

未来方向

There are several future directions related to (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One direction involves the development of more efficient and selective synthesis methods for this compound. Another direction involves further investigation of its potential therapeutic effects in various diseases, including erectile dysfunction, Parkinson's disease, and Alzheimer's disease. Additionally, its antioxidant and anti-inflammatory effects warrant further investigation for potential applications in other diseases associated with oxidative stress and inflammation. Finally, its potential toxicity requires further investigation to ensure its safety for clinical use.

合成方法

(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone can be synthesized using various methods. One of the most common methods involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(5-methylpyrimidin-2-yloxy)piperidine-1-carboxylic acid followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography or recrystallization.

科学研究应用

(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been extensively studied for its potential applications in drug development. It has been shown to have inhibitory effects on various enzymes and receptors, including phosphodiesterase 5 (PDE5), adenosine A2A receptor, and histamine H3 receptor. These inhibitory effects make it a potential candidate for the treatment of various diseases, including erectile dysfunction, Parkinson's disease, and Alzheimer's disease.

属性

IUPAC Name

(5-methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-7-19-16(20-8-11)23-13-3-5-21(6-4-13)15(22)14-10-17-12(2)9-18-14/h7-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHZGXNALDJGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。